2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine
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Overview
Description
2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine is a compound that belongs to the class of amines It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine typically involves the formation of the triazole ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methylpropan-2-amine with a suitable triazole precursor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives[5][5].
Scientific Research Applications
2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(naphthalen-2-yl)propan-2-amine: Similar structure but with a naphthalene ring instead of a triazole ring.
2-Methyl-1-(pyridin-2-yl)propan-1-amine: Contains a pyridine ring instead of a triazole ring.
Uniqueness
The uniqueness of 2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine lies in its triazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H18N4 |
---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2-methyl-2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-6(2)7-11-8(13-12-7)9(3,4)5-10/h6H,5,10H2,1-4H3,(H,11,12,13) |
InChI Key |
FWMQPZIUSYAPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)C(C)(C)CN |
Origin of Product |
United States |
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